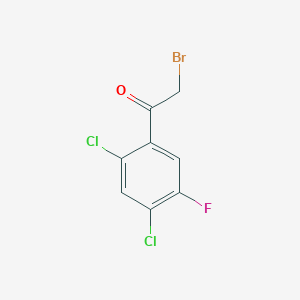

2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone

説明

2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is a brominated aromatic ketone characterized by a halogen-rich aromatic ring (2,4-dichloro-5-fluorophenyl group) and a reactive α-bromo ketone moiety. The compound’s reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the ketone group, making it a valuable intermediate in nucleophilic substitution reactions and heterocyclic synthesis .

特性

IUPAC Name |

2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGIJJGWTNSVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diazotization

The aniline derivative is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −10°C to +10°C to form a diazonium salt:

$$

\text{C}6\text{H}3\text{BrCl}2\text{FNH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}3\text{BrCl}2\text{FN}2^+\text{Cl}^- + \text{NaOH} + \text{H}2\text{O}

$$

Reduction

The diazonium salt is reduced using hypophosphorous acid (H₃PO₂) or iron(II) sulfate (FeSO₄) to yield 5-bromo-1,3-dichloro-2-fluoro-benzene. Subsequent Friedel-Crafts acylation with acetyl chloride produces the target compound.

Key Parameters

Grignard Reaction with 5-Bromo-1,3-Dichloro-2-Fluoro-Benzene

A two-step process involves forming the benzoyl chloride intermediate, followed by a Grignard reaction:

Formation of Benzoyl Chloride

5-Bromo-1,3-dichloro-2-fluoro-benzene is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:

$$

\text{C}6\text{H}2\text{BrCl}2\text{FCO}2\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}2\text{BrCl}2\text{FCOCl} + \text{SO}_2 + \text{HCl}

$$

Methyl Grignard Addition

The acyl chloride reacts with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) at −20°C to form the ethanone:

$$

\text{C}6\text{H}2\text{BrCl}2\text{FCOCl} + \text{CH}3\text{MgBr} \rightarrow \text{C}6\text{H}2\text{BrCl}2\text{FCOCH}3 + \text{MgBrCl}

$$

Optimization Data

| Parameter | Value |

|---|---|

| Temperature | −20°C to 0°C |

| Reaction Time | 4–6 h |

| Yield | 80–90% |

Bromination of 1-(5-Bromo-4-Chloro-2-Fluorophenyl)Ethanone

An alternative route from CN104529735A begins with 4-chloro-2-fluorobenzoic acid:

Bromination

Bromination with bromine (Br₂) in sulfuric acid (H₂SO₄) yields 5-bromo-4-chloro-2-fluorobenzoic acid.

Conversion to Ethanone

The acid is converted to its methyl ester, followed by Fries rearrangement to form 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone. Final bromination with HBr/AcOH introduces the second bromide.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Bromination | 75 |

| Fries Rearrangement | 65 |

| Final Bromination | 70 |

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 10:1) or recrystallization from ethanol. Key characterization data includes:

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.85 (d, 1H), 7.62 (d, 1H), 4.42 (s, 2H), 2.65 (s, 3H)

- MS (ESI): m/z 285.92 [M+H]⁺

Industrial-Scale Considerations

Patents emphasize minimizing chromatography by optimizing reaction selectivity. For example, WO2020114813A1 achieves a 12:1 regioselectivity in chlorination using FeBr₃, reducing purification needs. Solvent recycling and catalyst reuse (e.g., MCM-41-PPh₃-AuNTf₂ in DCE) enhance cost efficiency.

化学反応の分析

2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

科学的研究の応用

2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is studied for its potential biological activities and as a building block for drug development.

Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be readily displaced by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

類似化合物との比較

Comparison with Similar Compounds

Structurally related brominated ethanones share the α-bromo ketone core but differ in aromatic substituents, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparison of 2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone with Analogous Compounds

*Calculated molecular weights based on formula.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 2-bromo-1-[4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl]ethanone (CAS 845885-81-6) enhances electrophilicity, enabling nucleophilic attacks at the α-carbon . Similarly, the 2,4-dichloro-5-fluoro substituents in the target compound likely amplify this effect, making it more reactive than analogs with electron-donating groups (e.g., 4-methoxy in ). Hydroxyl and Nitro Groups: Compounds like 2-bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone exhibit lower thermal stability (m.p. 138–140°C) due to intermolecular hydrogen bonding and nitro group resonance effects .

Synthetic Utility: Heterocyclic Synthesis: 2-Bromo-1-(4-chlorophenyl)ethanone is widely used in alkylation reactions to form oxime and quinolone derivatives under mild conditions (e.g., DMF/NaHCO₃) . The target compound’s additional halogens may enable regioselective functionalization in complex scaffolds. Green Chemistry: Microwave-assisted synthesis of analogs (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) reduces reaction times and improves yields compared to conventional methods .

Industrial Applications: Pharmaceuticals: Brominated ethanones with methoxy () or iodophenyl () groups are prioritized in anticancer and antimicrobial drug development. The target compound’s halogen diversity positions it as a candidate for multi-target inhibitors. Agrochemicals: Chloro-fluoro-bromo combinations (e.g., 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone, CAS 338982-26-6) are explored for herbicidal activity due to their stability and bioavailability .

生物活性

2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is an organic compound with significant potential in medicinal chemistry and synthetic applications. Its molecular formula is C8H4BrCl2FO, and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and organic synthesis. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound features a bromine atom, two chlorine atoms, and a fluorine atom attached to a phenyl ring, which contributes to its electrophilic nature. This structural configuration enables it to participate in various chemical reactions, making it a valuable intermediate in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the modification of the compound into more biologically active derivatives. Additionally, the presence of halogens can enhance the lipophilicity and bioavailability of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated inhibitory effects on cell proliferation in human glioblastoma and melanoma cell lines due to their ability to induce apoptosis through interactions with key regulatory proteins such as Bcl-2 .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine and chlorine enhances its antimicrobial efficacy by disrupting bacterial cell membranes .

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of halogenated ketones, this compound was tested against several cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency .

- Antibacterial Screening : A series of derivatives were synthesized based on this compound and tested for antibacterial activity. The most potent compounds exhibited minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL against multi-drug resistant strains .

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with similar halogenated compounds:

| Compound Name | Structure | IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone | Structure | <10 | High |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | Structure | 20 | Moderate |

| 2-Bromo-1-(2-fluorophenyl)ethanone | Structure | >50 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。